molecular formula C19H24ClN3O3 B13426990 Desfluoroenrofloxacin Hydrochloride

Desfluoroenrofloxacin Hydrochloride

Cat. No.: B13426990
M. Wt: 377.9 g/mol
InChI Key: QOAUVJCXVIPNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoroenrofloxacin Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its potent antibacterial properties, targeting a broad spectrum of Gram-negative and Gram-positive bacteria. This compound is particularly effective due to its enhanced solubility and bioavailability compared to its parent compound, enrofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoroenrofloxacin Hydrochloride involves the chemical modification of enrofloxacin. The process typically includes the removal of the fluorine atom from the enrofloxacin molecule, followed by the addition of hydrochloride to enhance its solubility. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the de-fluorination and subsequent hydrochloride addition .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions: Desfluoroenrofloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Desfluoroenrofloxacin Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Desfluoroenrofloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is similar to that of other fluoroquinolones but with enhanced efficacy due to its improved solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: Desfluoroenrofloxacin Hydrochloride stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compound, enrofloxacin. Its unique chemical structure, resulting from the removal of the fluorine atom, also contributes to its distinct pharmacokinetic properties .

Properties

Molecular Formula

C19H24ClN3O3

Molecular Weight

377.9 g/mol

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H23N3O3.ClH/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25;/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25);1H

InChI Key

QOAUVJCXVIPNQH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O.Cl

Origin of Product

United States

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